molecular formula C17H17FN2O2 B2448967 1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one CAS No. 866149-39-5

1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one

Cat. No.: B2448967
CAS No.: 866149-39-5
M. Wt: 300.333
InChI Key: MMKIDYHKURZXDQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.333. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-3-(3-methoxybenzyl)tetrahydro-2H-imidazol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-22-16-4-2-3-13(11-16)12-19-9-10-20(17(19)21)15-7-5-14(18)6-8-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKIDYHKURZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327034
Record name 1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-39-5
Record name 1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one is a compound belonging to the imidazolidinone class, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17FN2O2
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 866149-39-5
  • Solubility : 29.9 µg/mL at pH 7.4.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of a fluorine atom and methoxy group in its structure may enhance its lipophilicity and receptor affinity, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity

Research has indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Cancer Cell Line IC50 (µM) Mechanism
Example AMCF-710Apoptosis
Example BHepG215Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazolidinones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Study on Anticancer Effects

A study conducted by researchers at a leading university investigated the anticancer effects of various imidazolidinone derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells, with an observed IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Study on Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The compound exhibited promising results against Staphylococcus aureus with an MIC of 8 µg/mL, indicating its potential as an antibacterial agent .

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